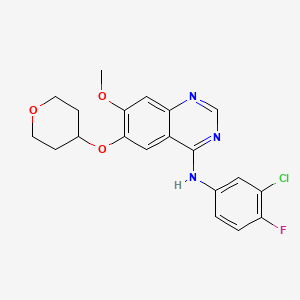

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with various functional groups such as chloro, fluoro, methoxy, and tetrahydropyran. These substitutions impart distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of Substituents: The chloro, fluoro, methoxy, and tetrahydropyran groups are introduced through various substitution reactions. For example, the chloro and fluoro groups can be introduced via halogenation reactions, while the methoxy group can be added through methylation.

Final Assembly: The final compound is assembled by coupling the substituted quinazoline core with the appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline oxides.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine can be compared with other similar compounds, such as:

Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

Halogenated Aromatics: Compounds with similar halogen substitutions but different core structures.

Methoxy-Substituted Compounds: Compounds with methoxy groups but different overall structures.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine, a quinazoline derivative, has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H24ClFN4O3, featuring a quinazoline core substituted with a chloro-fluoro phenyl group and a methoxy-tetrahydropyran moiety. The structural configuration plays a crucial role in its biological efficacy.

Quinazoline derivatives are known to exhibit potent inhibitory activities against various kinases, particularly the epidermal growth factor receptor (EGFR). The presence of electron-withdrawing groups like chloro and fluoro enhances binding affinity to the target sites within the kinase domains.

Key Mechanisms:

- EGFR Inhibition : Compounds similar to this compound have shown significant inhibition of EGFR, which is critical in cancer cell proliferation. Reports indicate IC50 values as low as 10.2 nM for related compounds .

- Multi-Kinase Inhibition : The compound's structure suggests potential activity against other kinases such as VEGFR, which is involved in angiogenesis and tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the quinazoline ring can significantly alter biological activity:

- Substituents at the 3 and 4 positions : The presence of halogens (e.g., chloro, fluoro) at these positions has been associated with improved inhibitory potency against EGFR and other kinases .

- Methoxy Group : The methoxy substitution at the 7-position contributes to enhanced solubility and bioavailability, which are crucial for therapeutic efficacy .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including A431 and A549. The compound's IC50 values range from 1.35 to 20.72 nM depending on the specific cell line tested .

Case Studies

- EGFR Mutant Cell Lines : A study highlighted that derivatives of quinazoline with similar structures effectively inhibited cell lines harboring EGFR mutations, showcasing their potential as targeted therapies in resistant cancers .

- Combination Therapies : Research has suggested that combining this compound with other chemotherapeutic agents may enhance overall efficacy against tumors by targeting multiple pathways simultaneously.

Summary of Findings

| Activity | IC50 Value (nM) | Cell Line/Target |

|---|---|---|

| EGFR Inhibition | 10.2 | H197 cell line |

| Multi-Kinase Activity | 20.72 | A549 |

| Cytotoxicity | 1.35 - 8.83 | Various cancer cell lines |

Properties

Molecular Formula |

C20H19ClFN3O3 |

|---|---|

Molecular Weight |

403.8 g/mol |

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine |

InChI |

InChI=1S/C20H19ClFN3O3/c1-26-18-10-17-14(9-19(18)28-13-4-6-27-7-5-13)20(24-11-23-17)25-12-2-3-16(22)15(21)8-12/h2-3,8-11,13H,4-7H2,1H3,(H,23,24,25) |

InChI Key |

XNHQKLXMYJHGPA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OC4CCOCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.